molecular formula C20H19NO3 B11394325 N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394325
M. Wt: 321.4 g/mol
InChI Key: JPEWGNQIRSSYTR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-6-5-7-12(2)19(11)21-20(23)18-10-16(22)15-8-13(3)14(4)9-17(15)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

JPEWGNQIRSSYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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